
3-(4-Chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid, commonly known as CCT, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising effects in various biochemical and physiological studies.
作用機序
The mechanism of action of CCT is not fully understood, but it is believed to involve the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. CCT has been shown to inhibit the activity of COX-2, thereby reducing the production of prostaglandins and the inflammatory response. In cancer cells, CCT has been shown to induce apoptosis by activating the caspase cascade, which leads to cell death.
Biochemical and Physiological Effects
CCT has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant activities. Studies have shown that CCT can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and can reduce the expression of COX-2. CCT has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. In addition, CCT has been shown to have anti-oxidant activity, which can protect cells from oxidative damage.
実験室実験の利点と制限
CCT has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. CCT can be easily synthesized using established methods, and its purity can be confirmed using analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). However, CCT also has some limitations, such as its low solubility in water and its potential to form aggregates in solution. These limitations can be overcome by using appropriate solvents and by optimizing the experimental conditions.
将来の方向性
There are several future directions for research on CCT, including its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders. Future studies should focus on elucidating the mechanism of action of CCT and identifying its molecular targets. In addition, studies should investigate the pharmacokinetics and pharmacodynamics of CCT in vivo, and evaluate its safety and efficacy in preclinical and clinical trials. Finally, studies should explore the potential of CCT as a lead compound for the development of novel drugs with improved therapeutic properties.
合成法
The synthesis of CCT can be achieved through several methods, including the reaction of 4-chloroaniline with ethyl acetoacetate, followed by the reaction of the intermediate product with thiourea and chloroacetic acid. Another method involves the reaction of 4-chloroaniline with α-bromoacetophenone, followed by the reaction of the intermediate product with thiourea and chloroacetic acid. The yield of CCT can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
CCT has been extensively studied for its potential applications in scientific research. One of the major applications of CCT is in the field of medicinal chemistry, where it has been investigated for its potential as an anti-inflammatory and anti-cancer agent. Studies have shown that CCT can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response, and can induce apoptosis in cancer cells.
特性
IUPAC Name |
3-(4-chlorophenyl)-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S2/c1-6-9(10(14)15)17-11(16)13(6)8-4-2-7(12)3-5-8/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQINBZWTJNCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B2448905.png)

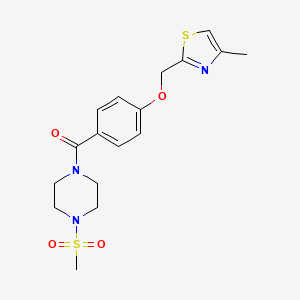

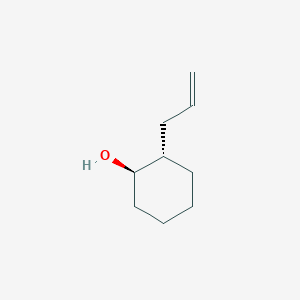
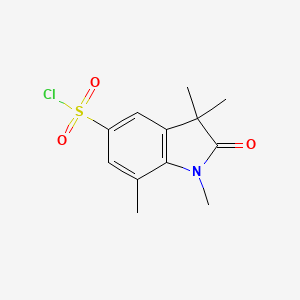
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2448916.png)
![1,3,6-trimethyl-5-((4-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2448917.png)
![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2448919.png)
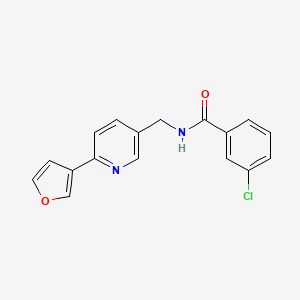
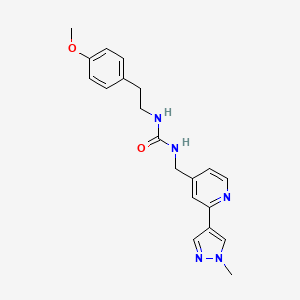
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2448923.png)

![2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2448927.png)